9H-Xanthen-9-one, 1-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 1-(octyloxy)-: is a chemical compound with the molecular formula C21H24O3 It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1-(octyloxy)- typically involves the introduction of an octyloxy group to the xanthone core. One common method is the Ullmann ether coupling reaction, where an octyl halide reacts with a hydroxyxanthone in the presence of a copper catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of 9H-Xanthen-9-one, 1-(octyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Xanthen-9-one, 1-(octyloxy)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group in the xanthone core to an alcohol. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in dimethyl sulfoxide (DMSO) or DMF.
Major Products:
Oxidation: Oxidized xanthone derivatives.
Reduction: Xanthone alcohols.
Substitution: Various substituted xanthone derivatives.
Scientific Research Applications
Chemistry: 9H-Xanthen-9-one, 1-(octyloxy)- is used as a building block in organic synthesis.
Biology: In biological research, xanthone derivatives, including 9H-Xanthen-9-one, 1-(octyloxy)-, are studied for their potential as antioxidants, anti-inflammatory agents, and anticancer compounds. Their ability to interact with biological targets makes them valuable in drug discovery .
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific molecular pathways is of particular interest .
Industry: In the industrial sector, 9H-Xanthen-9-one, 1-(octyloxy)- is used in the development of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 1-(octyloxy)- involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, it may activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and protection against oxidative damage .
Comparison with Similar Compounds
1-Hydroxyxanthone: A xanthone derivative with a hydroxy group instead of an octyloxy group.
1-Methoxyxanthone: A xanthone derivative with a methoxy group.
1-Ethoxyxanthone: A xanthone derivative with an ethoxy group.
Uniqueness: 9H-Xanthen-9-one, 1-(octyloxy)- is unique due to the presence of the octyloxy group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
127731-68-4 |
---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-octoxyxanthen-9-one |
InChI |
InChI=1S/C21H24O3/c1-2-3-4-5-6-9-15-23-18-13-10-14-19-20(18)21(22)16-11-7-8-12-17(16)24-19/h7-8,10-14H,2-6,9,15H2,1H3 |
InChI Key |
LQMQTFHVJDJRJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.